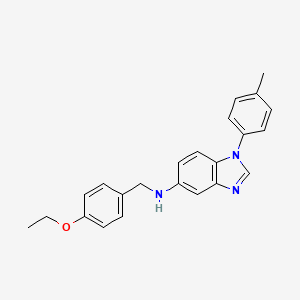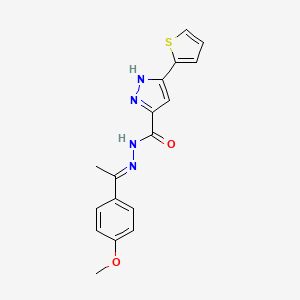![molecular formula C15H16F3N3O4S B11664774 Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11664774.png)
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle est un composé organique complexe avec une structure unique qui comprend un cycle benzothiophène, un groupe cyano et des groupes trifluorométhyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle implique généralement plusieurs étapes, à partir de précurseurs disponibles dans le commerce. Les étapes clés comprennent :
Formation du cycle benzothiophène : Cela peut être réalisé par des réactions de cyclisation impliquant des composés soufrés et des précurseurs aromatiques.
Introduction du groupe cyano : Cette étape implique souvent des réactions de substitution nucléophile utilisant des sources de cyanure.
Fixation du groupe trifluorométhyle : Cela peut être fait en utilisant des réactifs de trifluorométhylation dans des conditions spécifiques.
Couplage final et estérification : Le produit final est obtenu en couplant les composés intermédiaires et en estérifiant le groupe acide carboxylique avec du méthanol.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse décrites ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer ou modifier des groupes fonctionnels spécifiques.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent être utilisées pour remplacer certains groupes au sein de la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des réactifs comme le cyanure de sodium (NaCN) pour la substitution nucléophile et les halogènes pour la substitution électrophile sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques ou des cétones, tandis que la réduction pourrait produire des alcools ou des amines.
Applications de la recherche scientifique
Le 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle a plusieurs applications de recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : Ses propriétés peuvent être utiles dans le développement de nouveaux matériaux avec des caractéristiques électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé pour étudier les voies biochimiques et les interactions au sein des cellules.
Applications industrielles : Il peut servir de précurseur ou d'intermédiaire dans la synthèse d'autres composés précieux.
Mécanisme d'action
Le mécanisme d'action du 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Ces cibles pourraient inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité. Les voies impliquées peuvent inclure la transduction du signal, les processus métaboliques ou la régulation de l'expression génique.
Applications De Recherche Scientifique
Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biochemical pathways and interactions within cells.
Industrial Applications: It may serve as a precursor or intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-cyano-6-méthyl-4,5,6,7-tétrahydro-1-benzothiophén-2-yl)acétamide
- N-(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-yl)pyrazine-2-carboxamide
Unicité
Le 2-[(3-cyano-4,5,6,7-tétrahydro-1-benzothiophén-2-YL)amino]-3,3,3-trifluoro-2-[(méthoxycarbonyl)amino]propanoate de méthyle est unique en raison de sa combinaison d'un cycle benzothiophène, d'un groupe cyano et de groupes trifluorométhyle. Cette combinaison confère des propriétés chimiques et physiques spécifiques qui peuvent ne pas être présentes dans des composés similaires, ce qui la rend précieuse pour des applications spécialisées.
Propriétés
Formule moléculaire |
C15H16F3N3O4S |
|---|---|
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoro-2-(methoxycarbonylamino)propanoate |
InChI |
InChI=1S/C15H16F3N3O4S/c1-24-12(22)14(15(16,17)18,21-13(23)25-2)20-11-9(7-19)8-5-3-4-6-10(8)26-11/h20H,3-6H2,1-2H3,(H,21,23) |
Clé InChI |
ARMUQQRVFFFKCQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-N-(2-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11664693.png)


![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![6-Amino-3-(4-nitrophenyl)-4-(2,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664712.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11664742.png)
![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B11664747.png)
![Tetramethyl 6'-(4-fluorobenzoyl)-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11664750.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11664753.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11664768.png)

![2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11664790.png)
